molecular formula C21H18F3N3O4 B6505392 N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1396814-05-3

N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6505392
CAS RN: 1396814-05-3
M. Wt: 433.4 g/mol
InChI Key: XIIROKUTTBJDRQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a cyclopropyl group, a trifluoromethyl group, and a chromene group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a condensation reaction, while the trifluoromethyl group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring and the chromene group would likely contribute to the rigidity of the molecule, while the cyclopropyl and trifluoromethyl groups could add steric bulk .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents used. For example, the pyrimidine ring might undergo substitution reactions, while the chromene group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These aspects would need to be evaluated through experimental studies .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O4/c1-30-15-4-2-3-12-9-13(20(29)31-18(12)15)19(28)25-8-7-17-26-14(11-5-6-11)10-16(27-17)21(22,23)24/h2-4,9-11H,5-8H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIROKUTTBJDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=NC(=CC(=N3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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